(-)-Limonene

描述

(-)-Limonene has been reported in Pinus densiflora, Minthostachys mollis, and other organisms with data available.

See also: Spearmint Oil (part of).

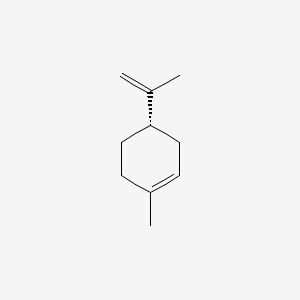

Structure

3D Structure

属性

IUPAC Name |

(4S)-1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047078 | |

| Record name | (S)-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; lemon-like odor; [CHEMINFO], Liquid | |

| Record name | l-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

48 °C | |

| Record name | l-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0138 mg/mL at 25 °C | |

| Record name | (-)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.44 [mmHg] | |

| Record name | l-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5989-54-8 | |

| Record name | (S)-Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | l-Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47MAJ1Y2NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-74.3 °C | |

| Record name | (-)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Limonene natural sources and abundance

An In-depth Technical Guide to (-)-Limonene: Natural Sources and Abundance

Introduction

Limonene, a cyclic monoterpene with the chemical formula C₁₀H₁₆, is one of the most common terpenes found in nature. It exists as two chiral enantiomers: the more abundant (+)-(R)-limonene, known for its characteristic orange and citrus scent, and the less common (-)-(S)-limonene, which possesses a piny, turpentine-like aroma[1][2]. While (+)-limonene is a major component of citrus fruit peel oils, this compound is found in a different spectrum of botanicals[1][3]. This document provides a detailed technical overview of the natural sources of this compound, its abundance, biosynthetic pathway, and the experimental protocols used for its extraction and quantification. This guide is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry who require precise and technical information on this specific enantiomer.

Natural Sources and Abundance of this compound

(-)-(S)-Limonene is synthesized by a variety of plants, where it contributes to their characteristic aroma and defense mechanisms. Unlike (+)-(R)-limonene, which dominates citrus oils, this compound is typically found in the essential oils of coniferous trees and certain herbs[2]. The enantiomeric composition of limonene in plant essential oils can be highly variable, with some species producing almost exclusively one enantiomer[4][5].

The table below summarizes the quantitative abundance of limonene, with a focus on the (-)-(S)-enantiomer, in various natural sources.

| Plant Source | Family | Part Used | Total Limonene Content (% of Essential Oil) | This compound (% of Total Limonene) | Reference |

| Fir (Abies spp.) | Pinaceae | Needles/Twigs | Variable | ~94 - 100% | [4] |

| Holm Oak (Quercus ilex) | Fagaceae | Emissions | Not specified | Almost entirely this compound | [4] |

| Peppermint (Mentha piperita) | Lamiaceae | Leaves | Variable | Predominantly this compound | [6] |

| Spearmint (Mentha spicata) | Lamiaceae | Leaves | Precursor to (-)-carvone | Biosynthesized as this compound | [5] |

| Caraway (Carum carvi) | Apiaceae | Fruits | Not specified | Precursor to (+)-carvone, but this compound is also formed in minor amounts | [7][8] |

| Dill (Anethum graveolens) | Apiaceae | Seeds/Leaves | Variable | Present | [1] |

| Bergamot Orange (Citrus bergamia) | Rutaceae | Peel | 32 - 45% | Present | [1][9] |

| Pine (Pinus spp.) | Pinaceae | Needles/Resin | Variable | 37 - 100% | [4] |

| Citronella (Cymbopogon spp.) | Poaceae | Leaves | Variable | 96 - 100% of the l-form is present | [10] |

Biosynthesis of Limonene Enantiomers

In plants, all terpenes, including limonene, are synthesized from the five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The biosynthesis of limonene itself begins with the C₁₀ compound geranyl diphosphate (GPP), which is formed by the condensation of one molecule of IPP and one molecule of DMAPP[11].

The stereochemistry of the final product is determined by a class of enzymes known as monoterpene synthases, specifically limonene synthases (LS). These enzymes catalyze the intramolecular cyclization of GPP. The specific folding of the GPP substrate within the enzyme's active site dictates whether the resulting product is (+)-(R)-limonene or (-)-(S)-limonene. Therefore, the presence of either an (R)-limonene synthase or an (S)-limonene synthase in a plant species determines the enantiomer produced[7].

Figure 1. Biosynthesis of limonene enantiomers from Geranyl Diphosphate (GPP).

Experimental Protocols

The extraction and quantification of this compound from plant matrices are critical for research and commercial applications. The methodologies typically involve an extraction step to isolate the essential oil fraction, followed by a chromatographic step for separation and quantification.

Extraction of this compound from Plant Material

A common and effective method for extracting essential oils rich in monoterpenes like limonene is hydrodistillation or steam distillation.

Objective: To extract the volatile essential oil fraction containing this compound from a plant matrix (e.g., pine needles, mint leaves).

Materials:

-

Plant material (e.g., 100-200 g, fresh or dried)

-

Distilled water

-

Clevenger-type apparatus or steam distillation setup

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Methodology:

-

Sample Preparation: The plant material is coarsely ground or chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: The ground plant material is placed into a large round-bottom flask. A sufficient volume of distilled water is added to fully immerse the material. The flask is then connected to a Clevenger or steam distillation apparatus[12].

-

Distillation: The flask is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and oil vapor travels into a condenser, where it cools and liquefies.

-

Separation: The condensed liquid (hydrosol) flows into a collection vessel. As limonene is immiscible with water and has a lower density, it will form a distinct layer on top of the aqueous phase[12]. This allows for its physical separation.

-

Collection and Drying: The upper organic layer (essential oil) is carefully collected using a pipette. To remove any residual water, the collected oil is treated with a small amount of anhydrous sodium sulfate.

-

Storage: The final dried essential oil is transferred to an airtight, light-protected glass vial and stored at 4°C to prevent degradation.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and quantifying volatile compounds like limonene. For enantiomer-specific analysis, a chiral GC column is required.

Objective: To separate and quantify this compound in the extracted essential oil.

Materials:

-

Extracted essential oil sample

-

This compound analytical standard (≥99% purity)

-

Solvent (e.g., Methanol or Hexane, HPLC grade)

-

Volumetric flasks and micropipettes

-

GC-MS system equipped with a chiral column (e.g., a cyclodextrin-based column)

Methodology:

-

Preparation of Calibration Standards: A stock solution of the this compound standard is prepared in the chosen solvent (e.g., 1000 µg/mL). A series of dilutions are then made to create calibration standards at several concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL)[13].

-

Sample Preparation: The extracted essential oil is accurately weighed and diluted with the solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded[13].

-

GC-MS Analysis:

-

Injection: 1 µL of each standard and the diluted sample is injected into the GC-MS system.

-

GC Conditions (Typical):

-

Column: Chiral capillary column (e.g., Beta-Dex™)

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5-10°C/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: 40-350 m/z

-

Ion Source Temperature: 230°C

-

-

-

Data Analysis:

-

The retention times of the peaks in the sample chromatogram are compared to the this compound standard to confirm identity. The chiral column will separate the (+) and (-) enantiomers into two distinct peaks.

-

The mass spectrum of the identified peak is compared to a reference library (e.g., NIST) for further confirmation. The characteristic mass fragment for limonene is m/z 68.

-

A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. A linear regression analysis is performed on this curve[13].

-

The concentration of this compound in the diluted sample is calculated using the regression equation from the calibration curve. This value is then multiplied by the dilution factor to determine the final concentration in the original essential oil sample.

-

Figure 2. Workflow for extraction and quantification of this compound.

Conclusion

(-)-(S)-Limonene is a valuable natural product with distinct properties and sources compared to its more common (+)-(R)-enantiomer. Its primary natural reservoirs include the essential oils of various coniferous trees and members of the mint family. The biosynthesis is stereospecifically controlled by this compound synthase, which cyclizes the universal monoterpene precursor, GPP. For researchers and drug development professionals, accurate isolation and quantification are paramount. The protocols detailed herein, combining hydrodistillation with chiral GC-MS analysis, provide a robust framework for obtaining and characterizing this compound from its natural sources, enabling further investigation into its unique biological activities and potential therapeutic applications.

References

- 1. Limonene - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Limonene: Uses, Benefits, Side Effects, and Dosage [healthline.com]

- 4. Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citrus Essential Oils (CEOs) and Their Applications in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-LIMONENE - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Biotechnological production of limonene in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Limonene extraction from the zest of Citrus sinensis, Citrus limon, Vitis vinifera and evaluation of its antimicrobial activity [redalyc.org]

- 13. s4science.at [s4science.at]

An In-depth Technical Guide to the Physical and Chemical Properties of S-(-)-Limonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(-)-Limonene, a naturally occurring cyclic monoterpene, is the levorotatory enantiomer of limonene. It is a significant component of various essential oils, notably those derived from pine needles and peppermint.[1] This document provides a comprehensive overview of the core physical and chemical properties of S-(-)-limonene, detailed experimental protocols for their determination, and an exploration of its relevant signaling pathways in the context of drug development.

Physical and Chemical Properties

S-(-)-Limonene is a colorless to pale yellow liquid characterized by a distinct turpentine-like or resinous odor.[2] It is a chiral molecule, with its stereoisomer, R-(+)-limonene, possessing a contrasting sweet citrus scent.[2] This difference in olfactory perception underscores the stereospecificity of biological receptors.

Quantitative Data Summary

The key physical and chemical properties of S-(-)-Limonene are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₁₆ | - | - |

| Molecular Weight | 136.23 | g/mol | - |

| CAS Number | 5989-54-8 | - | - |

| Appearance | Clear colorless to pale yellow liquid | - | Room Temperature |

| Odor | Terpene, pine, herbal, peppery | - | - |

| Melting Point | -74 | °C | - |

| Boiling Point | 175-177 | °C | at 1 atm |

| Density | 0.844 | g/mL | at 25 °C |

| Specific Rotation ([α]) | -94 to -123 | ° | at 20°C (c=10% in ethanol) |

| Refractive Index (n_D) | 1.471 | - | at 20 °C |

| Vapor Pressure | <3 | mm Hg | at 14.4 °C |

| Flash Point | 43 - 51 | °C | Closed Cup |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | - | - |

| LogP | 4.38 | - | at 37 °C |

Experimental Protocols

Accurate determination of the physicochemical properties of S-(-)-limonene is crucial for its application in research and drug development. The following sections detail the methodologies for key experiments.

Determination of Specific Rotation using Polarimetry

Objective: To measure the angle of rotation of plane-polarized light caused by S-(-)-limonene, which is a measure of its optical activity.

Methodology:

-

Instrument Preparation: Turn on the polarimeter and allow the sodium lamp to warm up until a stable, intense light is emitted.

-

Blank Measurement: Fill the polarimeter tube (of a known path length, typically 1 or 2 decimeters) with the solvent (e.g., ethanol). Ensure no air bubbles are present. Place the tube in the polarimeter and record the zero reading.

-

Sample Preparation: Prepare a solution of S-(-)-limonene of a known concentration (e.g., 10 g/100 mL) in the chosen solvent.

-

Sample Measurement: Rinse the polarimeter tube with the prepared solution and then fill it, again ensuring the absence of air bubbles. Place the sample tube in the polarimeter and measure the observed angle of rotation (α_obs).

-

Calculation: The specific rotation ([α]) is calculated using the following formula: [α] = α_obs / (l * c) where:

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of Boiling Point using the Thiele Tube Method

Objective: To determine the temperature at which the vapor pressure of S-(-)-limonene equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of S-(-)-limonene to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Clamp the thermometer and test tube assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. A slow, steady stream of bubbles will emerge from the capillary tube as the air expands. The rate of bubbling will increase as the boiling point is approached.

-

Measurement: When a continuous and rapid stream of bubbles is observed, remove the heat. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3][4]

Determination of Density using a Pycnometer

Objective: To accurately measure the mass per unit volume of S-(-)-limonene.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m₂).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with S-(-)-limonene at the same temperature, insert the stopper, dry the exterior, and weigh it (m₃).

-

Calculation: The density of S-(-)-limonene (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the known density of water at the measurement temperature.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of an essential oil containing S-(-)-limonene and to quantify its purity.

Methodology:

-

Sample Preparation: Dilute the S-(-)-limonene sample in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration.

-

GC-MS System: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like HP-5MS).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. The separation of components is based on their different boiling points and interactions with the stationary phase of the column. A typical temperature program starts at a lower temperature and gradually increases to elute all components.

-

Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, which can be compared to a library of known spectra for identification.

-

Quantification: The area under the peak corresponding to S-(-)-limonene in the gas chromatogram is proportional to its concentration. By running a series of standards with known concentrations, a calibration curve can be generated to accurately quantify the S-(-)-limonene in the sample.

Chemical Reactions and Stability

S-(-)-Limonene is a relatively stable monoterpene but can undergo several chemical transformations. It is incompatible with strong oxidizing agents.[5] Key reactions include:

-

Oxidation: In the presence of moist air, S-(-)-limonene can oxidize to form carveol, carvone, and limonene oxide.[6]

-

Dehydrogenation: When reacted with sulfur, it undergoes dehydrogenation to form p-cymene.[6]

-

Isomerization: When heated with a mineral acid, S-(-)-limonene can isomerize to the conjugated diene α-terpinene.[6]

-

Cracking: At high temperatures, it can crack to form isoprene.[6]

Signaling Pathways in Drug Development

S-(-)-Limonene has garnered significant interest in drug development due to its potential anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity and Apoptosis Induction

Limonene has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[7] This is a critical mechanism for its potential as a chemotherapeutic agent. Two of the key signaling pathways modulated by limonene are the Ras/Raf/MEK/ERK and PI3K/Akt pathways.

Caption: S-(-)-Limonene's anticancer mechanism via inhibition of Ras/Raf/MEK/ERK and PI3K/Akt pathways.

Limonene's interference with these pathways leads to the downregulation of signals that promote cell proliferation and survival, and the upregulation of apoptotic signals.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Limonene has demonstrated anti-inflammatory effects by suppressing key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB/AP-1 pathway.[8][9]

Caption: S-(-)-Limonene's anti-inflammatory action through inhibition of the TLR4/NF-κB/AP-1 pathway.

By inhibiting this pathway, limonene can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Antimicrobial Mechanism of Action

The antimicrobial activity of S-(-)-limonene is attributed to its ability to disrupt the structural integrity and function of microbial cell membranes. This leads to increased membrane permeability and leakage of intracellular components.

Caption: Experimental workflow to investigate the antimicrobial mechanism of S-(-)-Limonene.

This disruption of the cell membrane and interference with essential metabolic processes ultimately leads to bacterial cell death.

Conclusion

S-(-)-Limonene is a versatile natural compound with well-defined physical and chemical properties. Its biological activities, particularly its anticancer, anti-inflammatory, and antimicrobial effects, make it a promising candidate for further investigation in drug development. The detailed experimental protocols and understanding of its interactions with key signaling pathways provided in this guide serve as a valuable resource for researchers and scientists in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 7. researchgate.net [researchgate.net]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

A Technical Guide to the Chirality and Optical Rotation of Limonene Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Limonene, a cyclic monoterpene, is a ubiquitous natural product and a fundamental chiral molecule that serves as an excellent model for understanding the principles of stereoisomerism and its impact on physical properties. This technical guide provides an in-depth exploration of the chirality of limonene and the resulting optical activity of its enantiomers, (R)-(+)-limonene and (S)-(-)-limonene. The distinct properties of these mirror-image isomers are critical in fields ranging from flavor and fragrance chemistry to pharmaceutical development, where enantiomeric purity can dictate therapeutic efficacy and safety.

Core Concepts: Chirality in Limonene

Chirality, derived from the Greek word for hand ("cheir"), is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The presence of a stereogenic center, typically a carbon atom bonded to four different groups, is a common cause of chirality in organic molecules.[1][2] In the case of limonene (chemical formula C₁₀H₁₆), the carbon atom at position 4 of the cyclohexene ring is a stereogenic center, giving rise to two distinct enantiomers.[3][4]

-

(R)-(+)-Limonene: Also known as d-limonene, this enantiomer is predominantly found in the peels of citrus fruits like oranges and lemons.[2][5] It is characterized by a sweet, citrusy aroma.[2]

-

(S)-(-)-Limonene: Also known as l-limonene, this enantiomer is found in sources such as pine resin, caraway, dill, and bergamot plants.[1][5] It possesses a harsher, turpentine-like or piny odor.[2][5]

The structural difference between these enantiomers, though subtle, leads to significant differences in their biological and physical properties, most notably their interaction with plane-polarized light.

Quantitative Data of Limonene Enantiomers

While enantiomers share many physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light.[6][7] The specific rotation is a standardized measure of this interaction. A 50:50 mixture of two enantiomers, known as a racemic mixture or racemate, exhibits no optical rotation.[8][9]

| Property | (R)-(+)-Limonene | (S)-(-)-Limonene |

| Synonyms | d-Limonene | l-Limonene |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |

| Molar Mass | 136.23 g/mol | 136.23 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid |

| Odor | Sweet, citrus (orange-like) | Piny, turpentine-like |

| Boiling Point | 177–178 °C | 177–178 °C |

| Refractive Index (20°C, 589 nm) | 1.4703 to 1.4760 | 1.4690 to 1.4760 |

| Specific Rotation [α]D²⁰ | +123° to +125.6° | -94° to -122.1° |

Note: The specific rotation values for limonene enantiomers can vary slightly depending on the purity of the sample and the solvent used for measurement.[10][11][12]

Experimental Protocol: Measurement of Optical Rotation by Polarimetry

The optical rotation of chiral molecules is measured using an instrument called a polarimeter. The fundamental principle of polarimetry involves passing plane-polarized light through a sample and measuring the angle by which the plane of polarization is rotated.[13][14]

Instrumentation

-

Light Source: Typically a sodium vapor lamp producing monochromatic light (589 nm).

-

Polarizer: A filter that transmits light oscillating in only one plane.

-

Sample Tube: A tube of a specific length (path length, l), usually 1 or 2 decimeters (dm), to hold the sample solution.

-

Analyzer: A second polarizing filter that can be rotated.

-

Detector: A device to measure the intensity of the transmitted light.

Methodology

-

Preparation of the Sample:

-

Accurately weigh a known amount of the limonene enantiomer.

-

Dissolve the sample in a suitable achiral solvent (e.g., ethanol) to a known volume in a volumetric flask. This gives the concentration (c) in g/mL.

-

-

Calibration of the Polarimeter:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Fill the sample tube with the pure solvent (blank).

-

Place the sample tube in the polarimeter.

-

Rotate the analyzer until the minimum amount of light is transmitted (the point of extinction).

-

Record this reading as the zero point.

-

-

Measurement of the Sample:

-

Clean and dry the sample tube.

-

Rinse the sample tube with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.

-

Place the filled sample tube in the polarimeter.

-

Rotate the analyzer to find the new angle of minimum light transmission.

-

Record the observed rotation (α). A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).[6][15]

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law:[1] [α] = α / (l * c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

-

The specific rotation is a characteristic physical constant for a given chiral compound under specific conditions of temperature and wavelength.

Conclusion

The enantiomers of limonene provide a classic and compelling example of how molecular chirality influences physical and biological properties. The ability to distinguish and quantify these enantiomers through their differential interaction with plane-polarized light is a cornerstone of stereochemical analysis. For researchers in drug development and other scientific fields, a thorough understanding of these principles and the experimental techniques to measure them is essential for the characterization and quality control of chiral molecules.

References

- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 2. Citrus science: learn with limonene – scienceinschool.org [scienceinschool.org]

- 3. Limonene - The industrial degreasing agent found in orange peel - Molecule of the Month - HTML version - March 2008 [chm.bris.ac.uk]

- 4. scienceinschool.org [scienceinschool.org]

- 5. Limonene - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Optical Isomerism– Optical Activity, Enantiomerism, Diastereomerism and Meso Compounds | Pharmaguideline [pharmaguideline.com]

- 9. Khan Academy [khanacademy.org]

- 10. Chemical Composition, Enantiomeric Distribution and Antimicrobial, Antioxidant and Antienzymatic Activities of Essential Oil from Leaves of Citrus x limonia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solved A sample of limonene has a specific rotation of +71.3 | Chegg.com [chegg.com]

- 12. (-)-Limonene, 96% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. scribd.com [scribd.com]

- 14. torontech.com [torontech.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Olfactory Properties of (-)-Limonene versus (+)-Limonene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene, a cyclic monoterpene, is a chiral molecule existing as two enantiomers: (R)-(+)-limonene and (S)-(-)-limonene. These stereoisomers, while possessing identical chemical formulas and physical properties in an achiral environment, exhibit distinct olfactory characteristics. This discernible difference in scent highlights the stereospecificity of the human olfactory system, offering a compelling case study for research in sensory science, pharmacology, and drug development. This technical guide provides a comprehensive overview of the contrasting olfactory properties of (-)-limonene and (+)-limonene, detailing the experimental methodologies used for their characterization and the underlying biological mechanisms.

Olfactory Profile and Sensory Perception

The two enantiomers of limonene are consistently reported to have qualitatively different odor profiles. (+)-Limonene is predominantly described as having a fresh, citrusy, and orange-like aroma.[1][2] In contrast, this compound is characterized by a piny, turpentine-like, and sometimes described as a lemon-like scent.[3][4] However, some studies suggest that the characteristic "lemon" and "orange" scents of the respective citrus fruits are due to a complex mixture of volatile compounds, with the limonene enantiomers being major but not sole contributors.[3][4] The perceived odor can also be influenced by the purity of the compound, with highly pure limonene having a less distinct character.[3]

Quantitative Olfactory Data

The olfactory detection threshold (ODT) is a critical quantitative measure of an odorant's potency. The ODTs for the limonene enantiomers have been determined in various studies, with some variability in the reported values. This variability can be attributed to differences in experimental methodologies, the medium in which the threshold is measured (air or water), and individual differences in sensory perception.

Table 1: Olfactory Detection Thresholds of Limonene Enantiomers

| Enantiomer | Medium | Odor Detection Threshold | Reference(s) |

| (+)-Limonene | Water | 200 µg/L | [1] |

| This compound | Water | 500 µg/L | [1] |

| (+)-Limonene | Air | 8 - 15 ppb | [5] |

| This compound | Air | Not explicitly stated in the search results |

Sensory panel analyses provide further quantitative data on the perceived intensity of different odor descriptors for each enantiomer. While specific intensity ratings were not detailed in the provided search results, the descriptive analyses consistently highlight the contrasting sensory attributes.

Table 2: Qualitative Odor Descriptors for Limonene Enantiomers

| Enantiomer | Primary Odor Descriptors | Reference(s) |

| (+)-Limonene | Citrus, Orange, Fresh, Sweet | [1][2] |

| This compound | Piny, Turpentine-like, Lemon-like, Harsh | [3][4] |

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of limonene enantiomers relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. It allows for the identification of odor-active compounds in a complex mixture.

Methodology:

-

Sample Preparation: The limonene enantiomers, either as pure standards or in a sample matrix (e.g., essential oil), are diluted in an appropriate solvent.

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The enantiomers are separated on a chiral capillary column (e.g., heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin stationary phase).[6][7] The GC is operated with a specific temperature program to ensure optimal separation. Typical injector temperatures are around 250°C, with a column temperature program ramping from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 140°C).[8][9]

-

Detection: The column effluent is split between a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

-

Olfactory Assessment: A trained sensory panelist sniffs the effluent from the olfactometry port and records the perceived odor, its intensity, and its retention time. This allows for the correlation of specific chemical compounds with their olfactory properties.

References

- 1. Aroma Perception of Limonene, Linalool and α-Terpineol Combinations in Pinot Gris Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and psychological effects of olfactory stimulation with D-limonene | Advances in Horticultural Science [oaj.fupress.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Persistent Myth of Limonene's Smell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olfactory detection of ozone and D-limonene: reactants in indoor spaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric analysis of limonene and carvone by direct introduction of aromatic plants into multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. dergipark.org.tr [dergipark.org.tr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Antioxidant Mechanisms of (-)-Limonene

Abstract: this compound, a naturally occurring monoterpene abundant in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent antioxidant effects. This technical guide elucidates the core mechanisms through which this compound mitigates oxidative stress. The document covers both direct and indirect antioxidant actions, including free radical scavenging and the modulation of critical intracellular signaling pathways. Quantitative data from key experimental assays are summarized, detailed experimental protocols are provided, and the involved molecular pathways are visualized to offer a comprehensive resource for the scientific community.

Direct Antioxidant Mechanisms: Radical Scavenging and Reducing Power

This compound's chemical structure, featuring two isoprene units, endows it with the ability to directly neutralize reactive oxygen species (ROS).[1] This is primarily achieved through hydrogen atom donation, which stabilizes free radicals and terminates damaging chain reactions.[2][3] Several in vitro assays have been employed to quantify this direct antioxidant capacity.

Quantitative Data from In Vitro Antioxidant Assays

The efficacy of D-Limonene as a direct antioxidant has been evaluated using various standard assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative measure of its potency in comparison to a standard antioxidant, Trolox.

| Assay | D-Limonene IC50 (µM) | Trolox IC50 (µM) | Mechanism of Action | Reference |

| DPPH Radical Scavenging | 384.73 | 153.30 | Donates a hydrogen atom to the stable DPPH radical, neutralizing it. | [2] |

| ABTS Radical Scavenging | 603.23 | 203.37 | Donates an electron to the ABTS radical cation, causing decolorization. | [2] |

| Hydroxyl Radical Scavenging | 442.75 | 225.96 | Donates electrons to stabilize highly reactive hydroxyl radicals. | [3] |

| Superoxide Radical Scavenging | - | 105.25 | Stabilizes superoxide anion formation. | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | - | 171.73 | Reduces the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form. | [3] |

Note: Lower IC50 values indicate higher antioxidant activity.

Visualizing the Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for a common in vitro radical scavenging assay, such as the DPPH method.

Detailed Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Sample Preparation : Prepare various concentrations of this compound (e.g., 25, 50, 100, 200, 400 µM) in a suitable solvent.[2] A standard antioxidant, such as Trolox or ascorbic acid, is prepared in the same manner.

-

Reaction Mixture : In a 96-well plate or cuvette, add 100 µL of the DPPH solution to 100 µL of each sample concentration.[4] A control well should contain the solvent instead of the sample.

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.[4]

-

Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5]

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[6]

-

IC50 Determination : Plot the % inhibition against the sample concentration to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

-

Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][4]

-

Working Solution : Dilute the ABTS•+ solution with a solvent (e.g., methanol or ethanol) to an absorbance of ~0.70 at 734 nm.[2]

-

Sample Preparation : Prepare various concentrations of this compound and a standard antioxidant.

-

Reaction Mixture : Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Incubation : Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.[4]

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. The IC50 value is then determined.

Indirect Antioxidant Mechanisms: Modulation of Cellular Defense Systems

Beyond direct scavenging, this compound exerts a more profound and lasting antioxidant effect by upregulating the body's endogenous antioxidant defense systems. This involves enhancing the expression and activity of key antioxidant enzymes and modulating signaling pathways that govern the cellular response to oxidative stress.

Upregulation of Endogenous Antioxidant Enzymes

This compound has been shown to increase the activity of critical antioxidant enzymes that neutralize endogenous ROS.[7] These include Superoxide Dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and Catalase (CAT) and Glutathione Peroxidase (GPx), which then detoxify hydrogen peroxide into water.[7][8] This action reduces the overall cellular load of ROS and mitigates oxidative damage to lipids, proteins, and DNA.

Quantitative Data on Cellular Antioxidant Effects

Studies in various models have demonstrated this compound's ability to restore depleted antioxidant enzymes and reduce markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation.

| Parameter Measured | Model System | Effect of this compound Treatment | Reference |

| Superoxide Dismutase (SOD) | Streptozotocin-induced diabetic rats | Significantly increased SOD activity in plasma, liver, and kidney compared to untreated diabetic rats. | [9] |

| Catalase (CAT) | Normal murine lymphocytes | Increased CAT activity, leading to decreased H₂O₂ levels. | [10] |

| Glutathione Peroxidase (GPx) | Streptozotocin-induced diabetic rats | Significantly increased GPx activity in plasma, liver, and kidney. | [9] |

| Reduced Glutathione (GSH) | Rotenone-induced rats | Significantly enhanced GSH levels in the midbrain. | [11] |

| Malondialdehyde (MDA) | CCl₄-induced cardiac toxicity in rats | Significantly decreased MDA levels in the CCl₄-treated group. | [12] |

| Protein Carbonyls | Various models | Mitigates the increase in protein carbonyls, a marker of protein oxidation. | [7] |

| Nitric Oxide (NO) | Doxorubicin-induced nephrotoxicity in rats | Effectively decreased the overexpression of inducible nitric oxide synthase (iNOS) and NO levels. | [13] |

The Nrf2 Signaling Pathway: The Master Regulator

The primary mechanism by which this compound upregulates antioxidant enzymes is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

Upon exposure to an inducer like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[15][16] This leads to the synthesis of a suite of protective proteins, including SOD, CAT, GPx, and enzymes involved in glutathione synthesis.[17]

Interplay with Inflammatory Pathways

Oxidative stress and inflammation are intricately linked, with each process capable of amplifying the other. This compound's antioxidant activity is complemented by its ability to suppress pro-inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[13] By activating Nrf2, limonene can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[14] This dual action of boosting antioxidant defenses while suppressing inflammation makes this compound a powerful cytoprotective agent.

Conclusion

The antioxidant activity of this compound is a multifaceted process that extends beyond simple radical scavenging. Its core mechanism involves a sophisticated interplay between direct chemical neutralization of ROS and the indirect, potent upregulation of the cell's own antioxidant machinery via the Nrf2 signaling pathway. Furthermore, its ability to concurrently suppress pro-inflammatory pathways like NF-κB highlights its potential as a therapeutic agent for conditions rooted in oxidative stress and inflammation. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further explore and harness the significant antioxidant potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of D-limonene on lipid peroxidation and antioxidant enzymes in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant activity of limonene on normal murine lymphocytes: relation to H2O2 modulation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. D-limonene suppresses doxorubicin-induced oxidative stress and inflammation via repression of COX-2, iNOS, and NFκB in kidneys of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of (-)-Limonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Limonene, a naturally occurring monoterpene found in high concentrations in citrus fruit peels, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the scientific evidence supporting the anti-inflammatory effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this natural compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel and safe anti-inflammatory agents is a continuous endeavor in pharmaceutical research. This compound, a major constituent of various essential oils, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory properties.[1][2] This guide synthesizes the current understanding of how this compound modulates inflammatory pathways and presents the key data and experimental frameworks that underpin this knowledge.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in the literature are detailed below.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway.[2][3] It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby downregulating the inflammatory cascade.[6]

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[8] This antioxidant effect contributes to the overall anti-inflammatory action of this compound.

Figure 3: Activation of the Nrf2 signaling pathway by this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Inflammatory Mediator | Concentration/Dose | % Inhibition / IC50 | Reference |

| RAW 264.7 Macrophages | Nitric Oxide (NO) | 0.01 - 0.04% | Dose-dependent decrease | [5][9] |

| RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) | 0.01 - 0.04% | Dose-dependent decrease | [5][9] |

| RAW 264.7 Macrophages | TNF-α | Dose-dependent | Significant decrease | [1][10] |

| RAW 264.7 Macrophages | IL-1β | Dose-dependent | Significant decrease | [1][10] |

| RAW 264.7 Macrophages | IL-6 | Dose-dependent | Significant decrease | [1][10] |

| RAW 264.7 Macrophages | iNOS protein | 0.01 - 0.04% | Dose-dependent decrease | [5][9] |

| RAW 264.7 Macrophages | COX-2 protein | 0.01 - 0.04% | Dose-dependent decrease | [5][9] |

| Bovine Fibroblast-Like Synoviocytes | TNF-α mRNA | 7.5 µg/mL | ~50% | |

| Bovine Fibroblast-Like Synoviocytes | IL-1β mRNA | 7.5 µg/mL | ~50% | |

| Human THP-1 Monocytes | Nitric Oxide (NO) | Dose-dependent | Significant decrease | |

| Human THP-1 Monocytes | Prostaglandin E2 (PGE2) | Dose-dependent | Significant decrease |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Inflammatory Condition | Dose of this compound | Outcome | Reference |

| Rats | Carrageenan-induced paw edema | 0.142 mL/kg (ED50) | Significant reduction in edema | [11] |

| Rats | TNBS-induced colitis | 10 mg/kg | Significant decrease in serum TNF-α | [12][13] |

| Mice | LPS-induced jejunal injury | 100 and 200 mg/kg | Attenuation of IL-1β, TNF-α, and COX-2 expression | [8] |

| Rats | Bleomycin-induced pulmonary fibrosis | 25 - 100 mg/kg | Dose-dependent reduction of IL-1β, TNF-α, and IL-6 | [14] |

| Mice | gp120-induced hyperalgesia | Orally administered | Inhibition of gp120-induced increase in serum IL-1β and IL-10 | [15] |

| Rats | Doxorubicin-induced nephrotoxicity | 5% and 10% in diet | Decreased expression of NF-κB, COX-2, and iNOS | [16] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assays

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[17]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Induction of Inflammation: Lipopolysaccharide (LPS) is widely used to induce an inflammatory response in macrophages, typically at a concentration of 1 µg/mL.[18]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with LPS.

Figure 4: General workflow for in vitro anti-inflammatory assays.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[19]

-

Prostaglandin E2 (PGE2) and Cytokine Assays: Levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19][20]

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., p-p38, p-JNK, p-ERK, IκBα, NF-κB p65, iNOS, COX-2).

-

General Protocol:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with specific primary antibodies overnight at 4°C.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[21][22]

-

In Vivo Anti-Inflammatory Assays

-

Purpose: A widely used model to screen for acute anti-inflammatory activity.[23]

-

Protocol:

-

Animals (e.g., Wistar rats) are orally administered with this compound or a vehicle control.

-

After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[24]

-

Paw volume is measured at various time points using a plethysmometer.[25]

-

The percentage of edema inhibition is calculated.

-

Figure 5: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, and Nrf2, highlights its pleiotropic mechanism of action. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its efficacy.

For drug development professionals, this compound represents an attractive lead compound. Its established safety profile as a food additive and its natural origin are advantageous. Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapeutic applications for various inflammatory diseases.

-

Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery and bioavailability of this compound to target tissues.

-

Structure-Activity Relationship Studies: Investigating the anti-inflammatory activity of limonene derivatives could lead to the development of even more potent and specific anti-inflammatory agents.

References

- 1. Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Can limonene be a possible candidate for evaluation as an agent or adjuvant against infection, immunity, and inflammation in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aimspress.com [aimspress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jabsonline.org [jabsonline.org]

- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. medipol.edu.tr [medipol.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. D-Limonene Is a Potential Monoterpene to Inhibit PI3K/Akt/IKK-α/NF-κB p65 Signaling Pathway in Coronavirus Disease 2019 Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Limonene reduces hyperalgesia induced by gp120 and cytokines by modulation of IL-1 β and protein expression in spinal cord of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. D-limonene suppresses doxorubicin-induced oxidative stress and inflammation via repression of COX-2, iNOS, and NFκB in kidneys of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. origene.com [origene.com]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. thaiscience.info [thaiscience.info]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Screening of (-)-Limonene's Antimicrobial Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Limonene, a naturally occurring monocyclic monoterpene found in the essential oils of numerous plants, is gaining significant interest as a potential antimicrobial agent.[1][2] Its broad-spectrum activity, coupled with its status as a natural compound, positions it as a promising candidate for applications in pharmaceuticals, food preservation, and agriculture.[2][3][4][5] This technical guide provides a comprehensive overview of the initial screening of this compound's antimicrobial properties. It details standardized experimental protocols, summarizes quantitative efficacy data, and elucidates the current understanding of its mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating studies on the antimicrobial potential of this compound.

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of antimicrobial activity against a variety of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6][7] Studies have shown that the stereochemistry of limonene influences its biological activity, with the levorotatory enantiomer, this compound, often demonstrating greater antimicrobial potency than its dextrorotatory counterpart, (+)-limonene.[6][8]

The efficacy of limonene is pathogen-specific.[6] For instance, Gram-positive bacteria such as Staphylococcus aureus have been shown to be more sensitive to limonene than Gram-negative bacteria like Pseudomonas aeruginosa, a difference attributed to the more complex outer membrane of Gram-negative organisms which can act as a permeability barrier.[1][2] Noteworthy activity has also been observed against yeasts like Candida albicans and Cryptococcus neoformans.[8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

The following table summarizes reported MIC values for limonene against various microorganisms. It is critical to note that values can vary between studies due to differences in experimental protocols, inoculum size, and specific strains used.

| Microorganism | Strain | Enantiomer | MIC Value | Reference |

| Staphylococcus aureus | ATCC 12600 | S-(-)-Limonene | 4.00 mg/mL | [8][9] |

| Staphylococcus aureus | (Not Specified) | Limonene | 20 mL/L | [10] |

| Escherichia coli | ATCC 11775 | L-(-)-Limonene | 8.0 mg/mL | [9] |

| Listeria monocytogenes | (Not Specified) | Limonene | 20 mL/L | [11] |

| Pseudomonas aeruginosa | (Not Specified) | S-(-)-Limonene | >4.00 mg/mL | [8] |

| Cryptococcus neoformans | (Not Specified) | S-(-)-Limonene | 0.25 - 4.00 mg/mL | [8] |

| Candida albicans | (Not Specified) | S-(-)-Limonene | 0.25 - 4.00 mg/mL | [8] |

Experimental Protocols for Antimicrobial Screening

Standardized methodologies are crucial for obtaining reproducible and comparable results. The following protocols are adapted from established guidelines, such as those from the Clinical & Laboratory Standards Institute (CLSI), for testing the antimicrobial activity of essential oils.[12][13]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a highly standardized and widely used technique for determining the MIC of antimicrobial agents.[12][14]

Materials:

-

This compound

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in the logarithmic growth phase

-

Solvent/emulsifier (e.g., DMSO, Tween 80) to solubilize limonene

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Preparation of Limonene Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., 10% DMSO) to ensure its miscibility in the aqueous broth medium.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the limonene stock solution with the broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, followed by 100 µL of the limonene stock to the first well, and then serially diluted across the plate.

-

Inoculum Preparation: Adjust the turbidity of a fresh microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after addition.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.

-

Controls:

-

Positive Control: A well containing broth and inoculum only (no limonene) to confirm microbial growth.

-

Negative Control: A well containing broth only to check for sterility.

-

Solvent Control: A well containing broth, inoculum, and the solvent at the highest concentration used to ensure it does not inhibit microbial growth.

-

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C) for 16-24 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is determined as a complementary measurement to the MIC to assess whether the compound is static (inhibits growth) or cidal (kills the organism).[12][14]

Procedure:

-

Following MIC determination, take a small aliquot (typically 10-100 µL) from each well that showed no visible growth.

-

Spot-plate or spread the aliquot onto a fresh, appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates under appropriate conditions for 24-48 hours.

-

The MBC/MFC is defined as the lowest concentration from the MIC assay that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum, or that shows no colony formation on the agar plate.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining MIC and MBC.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is multifactorial, targeting several key cellular structures and pathways. The primary mechanism involves the disruption of the microbial cell membrane.[1][6]

-

Cell Membrane Damage: As a lipophilic compound, limonene preferentially partitions into the lipid bilayer of the cell membrane. This disrupts membrane integrity and fluidity, leading to increased permeability.[2][6] The consequence is the leakage of vital intracellular components, such as ions, proteins, and nucleic acids, ultimately leading to cell death.[6][10]

-

Induction of Oxidative Stress: Studies have shown that this compound can induce the formation of reactive oxygen species (ROS) within bacterial cells.[6] The accumulation of ROS leads to oxidative stress, causing damage to DNA, proteins, and lipids, which contributes to its bactericidal effect.[6]

-

Inhibition of Cellular Respiration: Limonene has been found to interfere with the electron transport chain and oxidative phosphorylation.[7] This impairs cellular respiration, leading to a significant decrease in ATP synthesis and overall metabolic dysfunction, effectively starving the cell of energy.[10][11]

-

Protein and DNA Damage: The oxidative stress and direct interaction of limonene can lead to protein denaturation and damage to DNA. In some bacteria, this has been shown to trigger the SOS response, a cellular pathway for DNA repair that can be overwhelmed by extensive damage.[6]

Signaling Pathway Visualization

The diagram below outlines the proposed molecular mechanisms of this compound's antimicrobial action.

Conclusion and Future Directions

Initial screening demonstrates that this compound is a natural compound with significant antimicrobial properties against a broad range of microorganisms. Its primary mechanism of action appears to be the disruption of cell membrane integrity, leading to a cascade of events including oxidative stress and metabolic collapse. The data presented in this guide provide a strong foundation for its further investigation.

Future research should focus on:

-

Synergistic Studies: Investigating the combination of this compound with conventional antibiotics to potentially enhance efficacy and overcome microbial resistance.[7][15]

-

Anti-Biofilm Activity: Evaluating the potential of this compound to inhibit and disrupt microbial biofilms, which are notoriously resistant to conventional treatments.[7]

-

Formulation Development: Developing stable and effective delivery systems, such as nanoemulsions or encapsulation technologies, to overcome challenges related to limonene's volatility and low water solubility, thereby enhancing its application in clinical and industrial settings.[4][5]

-